(E)-4-(Cinnamyloxy)benzaldehyde
Overview
Description
Benzaldehyde, also referred to as benzenecarbonal, is a compound with a significant place in the field of organic chemistry. Its chemical formula is C7H6O, illustrating its composition of seven carbon atoms, six hydrogen atoms, and one oxygen atom .
Synthesis Analysis
Benzaldehyde can be synthesized from the reaction of benzaldehyde and acetaldehyde in aqueous sodium hydroxide, with benzene as the catalyst . Another method involves Claisen–Schmidt (CS) condensation between acetone and benzaldehyde with NaOH as the catalyst .Molecular Structure Analysis
Benzaldehyde possesses an aromatic ring, also known as a benzene ring, attached to a formyl group, making it an aromatic aldehyde .Chemical Reactions Analysis
Benzaldehyde exhibits typical aldehyde reactivity. It can undergo a variety of reactions, including nucleophilic addition and oxidation . It can also undergo Claisen–Schmidt (CS) condensation with acetone in the presence of NaOH .Physical And Chemical Properties Analysis
Benzaldehyde is a colorless liquid at room temperature, with a molecular weight of 106.12 g/mol. Its melting point is just below room temperature at -26°C, while its boiling point is significantly higher at 179°C. As for its density, it weighs around 1.044 g/mL. Importantly, benzaldehyde is only slightly soluble in water but is more readily soluble in organic solvents .Scientific Research Applications
Radiolysis Study of Aromatic Alcohols, Aldehydes, and Acids
A study by Samovich, Brinkevich, and Shadyro (2013) investigated the interaction of aromatic alcohols, aldehydes, and acids with α-hydroxyl-containing carbon-centered radicals in aqueous solutions. Benzaldehyde derivatives, including those with cinnamic moieties, were shown to efficaciously oxidize these radicals, suppressing radical recombination and fragmentation reactions. This research suggests potential applications of (E)-4-(Cinnamyloxy)benzaldehyde in radiolysis studies due to its structural similarities with the compounds investigated (Samovich, Brinkevich, & Shadyro, 2013).
Sustainable Synthesis of Natural Benzaldehyde
Li et al. (2018) presented an innovative reactive distillation process for the sustainable synthesis of natural benzaldehyde, emphasizing the compound's significance in the flavor industry. Although the study focuses on benzaldehyde, the methodologies and the emphasis on sustainability could be relevant for derivatives like (E)-4-(Cinnamyloxy)benzaldehyde, highlighting its potential applications in sustainable chemical synthesis (Li et al., 2018).
Antibacterial and Antifungal Activity
Research by Mahajan, Patil, and Patil (2007) on (E)-cinnamyl (E)-cinnamates and (E)-aryl cinnamates, synthesized via a facile microwave-assisted process, demonstrated antibacterial and antifungal activities. This suggests potential antimicrobial applications for compounds with cinnamyl groups, including (E)-4-(Cinnamyloxy)benzaldehyde (Mahajan, Patil, & Patil, 2007).
Catalytic Oxidation and Polymer Catalysis
A study on the mediated synthesis of benzaldehyde in water using a biomimetic catalyst by Yang and Ji (2013) could imply applications for (E)-4-(Cinnamyloxy)benzaldehyde in catalysis and green chemistry. The research focuses on catalytic oxidation processes, which could be relevant for the synthesis or functionalization of benzaldehyde derivatives (Yang & Ji, 2013).
Enzymatic Conversion in Microbial Biotransformation
Craig and Daugulis (2013) explored the bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor, highlighting the potential for (E)-4-(Cinnamyloxy)benzaldehyde in biotechnological applications, particularly in microbial biotransformation processes for the production of valuable aromatic compounds (Craig & Daugulis, 2013).
Safety And Hazards
While benzaldehyde is generally regarded as safe when used in small quantities, particularly in the food and fragrance industries, it can pose health risks under certain conditions . Repeated inhalation of volatilized Benzaldehyde produced ocular and nasal irritation at 500 ppm and death in rabbits at 750 ppm .
Future Directions
properties
IUPAC Name |
4-[(E)-3-phenylprop-2-enoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXWGYPOOZFWAD-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589465 | |
Record name | 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Cinnamyloxy)benzaldehyde | |
CAS RN |
79844-40-9 | |
Record name | Benzaldehyde, 4-[(3-phenyl-2-propenyl)oxy]-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79844-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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